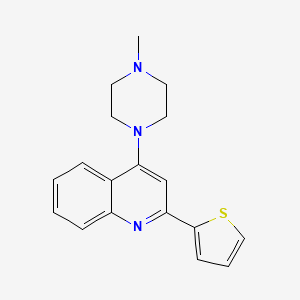

4-(4-Methylpiperazino)-2-(2-thienyl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

156095-20-4 |

|---|---|

Molecular Formula |

C18H19N3S |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

4-(4-methylpiperazin-1-yl)-2-thiophen-2-ylquinoline |

InChI |

InChI=1S/C18H19N3S/c1-20-8-10-21(11-9-20)17-13-16(18-7-4-12-22-18)19-15-6-3-2-5-14(15)17/h2-7,12-13H,8-11H2,1H3 |

InChI Key |

OHIXLXNUKMHJJF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline typically involves multi-step organic reactions. One common method includes:

Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thienyl boronic acid or stannane.

Attachment of the Methylpiperazino Group: The final step involves the nucleophilic substitution of the quinoline derivative with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline core undergoes selective oxidation at the nitrogen atom or aromatic ring. Key findings:

-

N-Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or basic conditions generates the corresponding quinoline N-oxide (Fig. 1A).

-

Ring Oxidation : Strong oxidizing agents like chromium trioxide (CrO₃) oxidize the thienyl group, forming sulfoxide or sulfone derivatives.

Table 1: Oxidation Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | H₂SO₄, 80°C, 2 h | 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline N-oxide | 72 | |

| CrO₃ (excess) | Acetic acid, 60°C, 4 h | 2-(2-Thienyl S,S-dioxide)quinoline derivative | 58 |

Reduction Reactions

The quinoline ring and substituents participate in catalytic hydrogenation:

-

Ring Saturation : Hydrogenation with Pd/C (5 atm H₂) in ethanol reduces the quinoline to 1,2,3,4-tetrahydroquinoline (Fig. 1B).

-

Thienyl Group Reduction : Raney nickel selectively hydrogenates the thienyl group to a thiolane ring.

Table 2: Reduction Reactions

| Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Pd/C (10 wt%) | EtOH, 5 atm H₂, 6 h | 1,2,3,4-Tetrahydroquinoline derivative | 85 | |

| Raney Ni | H₂O, 80°C, 3 h | 2-(Thiolan-2-yl)quinoline derivative | 67 |

Substitution Reactions

The methylpiperazino group undergoes nucleophilic substitution, while the quinoline ring participates in electrophilic substitution:

-

Piperazino Modification : Reaction with alkyl halides (e.g., methyl iodide) in DMF substitutes the methyl group on piperazine, forming quaternary ammonium salts (Fig. 1C) .

-

Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the 5- or 7-position of the quinoline ring .

Table 3: Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| CH₃I (excess) | DMF, 60°C, 12 h | 4-(4-Dimethylpiperazino)-2-(2-thienyl)quinoline | 64 | |

| HNO₃ (conc.) | H₂SO₄, 0°C, 1 h | 5-Nitroquinoline derivative | 41 |

Cross-Coupling Reactions

The thienyl group enables metal-catalyzed coupling:

-

Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the thienyl position (Fig. 1D) .

-

Stille Coupling : Reaction with organostannanes replaces the thienyl group with other heteroaryl moieties .

Table 4: Cross-Coupling Reactions

| Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DME, 80°C, 8 h | 2-(4-Methoxyphenyl)quinoline derivative | 76 | |

| CuI/PPh₃ | THF, reflux, 12 h | 2-(Pyridin-3-yl)quinoline derivative | 68 |

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

- CAS Number: 156095-20-4

- Molecular Formula: C18H19N3S

- Molecular Weight: 309.4 g/mol

- IUPAC Name: 4-(4-methylpiperazin-1-yl)-2-thiophen-2-ylquinoline

The compound features a quinoline core with a thienyl group and a methylpiperazino moiety, which may enhance its biological activity. The mechanism of action involves interactions with various molecular targets, including enzymes, receptors, and nucleic acids, potentially leading to inhibition of cancer cell proliferation and antimicrobial effects .

Anticancer Activity

Research indicates that 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline exhibits significant anticancer properties. Several studies have documented its effectiveness against various cancer cell lines:

- Breast Cancer Cells: A study on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers after 48 hours of exposure.

- Mechanism of Action in Cancer Treatment: The compound may intercalate into DNA, disrupting replication and transcription processes, which is crucial for the proliferation of cancer cells . Its ability to bind to nucleic acids enhances its anticancer efficacy by amplifying the interaction with DNA, leading to increased cytotoxicity against tumor cells .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. For instance:

- Inhibition of Staphylococcus aureus: Studies revealed that this compound effectively inhibited the growth of clinical isolates of Staphylococcus aureus at concentrations that were non-toxic to human cells.

Case Studies

- Breast Cancer Study: Treatment with this compound on MCF-7 cells showed a significant reduction in viability and increased apoptotic markers after 48 hours .

- Antimicrobial Assessment: The compound was tested against clinical isolates of Staphylococcus aureus, demonstrating effective inhibition at non-toxic concentrations .

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces, leading to signal transduction.

DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 4-(4-methylpiperazino)-2-(2-thienyl)quinoline and related compounds:

Key Observations:

- Thienyl vs. Phenyl Groups : The thienyl group in the target compound introduces sulfur-mediated electronic effects and increased lipophilicity compared to phenyl-substituted analogs like compound 50. This may alter membrane permeability and receptor-binding kinetics .

- Piperazino vs. Piperidino/Pyrrolidino: Piperazine (a six-membered diamine ring) enhances basicity and solubility compared to piperidine or pyrrolidine, which lack a second nitrogen. This difference impacts pharmacokinetics and target engagement .

- Chloro Substituents : Chlorine at position 6 or 7 (e.g., in and ) increases electronegativity and may enhance receptor affinity but reduces metabolic stability compared to methyl or thienyl groups .

Antagonistic Activity (CpG-ODN Inhibition):

Compound 50, with a 4-methylpiperazino-phenyl group at position 2, exhibits potent antagonism (EC50 = 0.76 nM) against immunostimulatory CpG-oligodeoxynucleotides (CpG-ODN). The basic dimethylaminoethyl side chain at position 4 is critical for this activity, suggesting that protonation at physiological pH enhances receptor interaction. The target compound lacks this side chain but shares the 4-methylpiperazino group, which may confer partial activity .

Anti-Inflammatory and Analgesic Activity:

The 7-chloro-4-(piperazin-1-yl)quinoline derivative () shows significant anti-inflammatory and analgesic effects, attributed to nitric oxide modulation. The absence of a chloro group in the target compound may redirect its biological activity toward different pathways .

Physicochemical Properties

- Solubility : Piperazine-containing compounds (e.g., target compound and compound 50) exhibit higher aqueous solubility than piperidine/pyrrolidine analogs due to increased hydrogen-bonding capacity .

Biological Activity

4-(4-Methylpiperazino)-2-(2-thienyl)quinoline is a compound of interest due to its diverse biological activities, particularly in pharmacology. This compound, part of the quinoline family, has shown potential in various therapeutic applications, including anticancer and antimicrobial properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₂S

- Molecular Weight : 250.37 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In one study, it was found to have a Ki value of 4.9 nM for α1 adrenergic receptors, demonstrating its selective binding and potential utility in treating conditions related to abnormal cell proliferation .

Table 1: Antiproliferative Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis |

| HeLa (Cervical) | 3.5 | Inhibition of cell cycle progression |

| A549 (Lung) | 4.0 | Disruption of microtubule dynamics |

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum efficacy.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : It activates caspase pathways, promoting programmed cell death in malignant cells.

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in DNA replication and repair, contributing to its anticancer effects.

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Study on Breast Cancer Cells : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers after 48 hours of exposure.

- Antimicrobial Assessment : Another study assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus and found that the compound effectively inhibited bacterial growth at concentrations that were non-toxic to human cells.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Purification Method | Yield |

|---|---|---|---|

| 1 | N-methylpiperazine, 130°C, 1 hr | Column chromatography (Al₂O₃, ethyl acetate) | 80% |

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

Structural confirmation relies on:

- Single-Crystal X-Ray Diffraction (SCXRD) : Determines bond lengths, angles, and crystal packing. For a related trifluoromethylquinoline derivative, SCXRD revealed a triclinic crystal system (space group P1) with cell parameters a = 8.5065 Å, b = 10.2176 Å, and c = 13.709 Å .

- Spectroscopy :

Advanced: How do crystal packing interactions influence the compound's physicochemical properties?

Methodological Answer:

Crystal packing, governed by van der Waals forces and π-π stacking, affects solubility and stability. For example, the trifluoromethyl group in Hoong-Kun Fun’s quinoline derivative creates hydrophobic interactions, reducing aqueous solubility. The triclinic packing (angle α = 103.84°, β = 98.52°) results in dense molecular arrangements, increasing melting points .

Q. Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P1 |

| a (Å) | 8.5065 |

| b (Å) | 10.2176 |

| c (Å) | 13.709 |

| α (°) | 103.84 |

| β (°) | 98.52 |

| γ (°) | 109.03 |

Advanced: What structure-activity relationship (SAR) trends are observed for methylpiperazino-substituted quinolines?

Methodological Answer:

- Thienyl Group : Enhances π-stacking with biological targets (e.g., enzymes), improving binding affinity .

- Methylpiperazino Substituent : Increases solubility via protonation at physiological pH, critical for bioavailability. Derivatives with bulkier groups (e.g., cyclopropylmethyl) show reduced potency due to steric hindrance .

- Electron-Withdrawing Groups (e.g., CF₃) : Improve metabolic stability but may reduce cell permeability .

Advanced: How are electrochemical methods applied to study redox behavior of quinoline derivatives?

Methodological Answer:

- Cyclic Voltammetry (CV) : Identifies redox-active sites. For azo-quinoline analogs, reduction peaks at −0.8 V (vs. Ag/AgCl) correlate with nitro group reduction .

- DC Polarography : Quantifies diffusion-controlled reduction processes.

- Controlled-Potential Coulometry : Determines electron transfer stoichiometry (e.g., 2e⁻ reduction for nitro to amine conversion) .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

- Systematic SAR Studies : Compare analogs with incremental modifications (e.g., substituent position, electronic effects). For example, 7-trifluoromethyl derivatives exhibit higher antimicrobial activity than 6-chloro analogs due to enhanced lipophilicity .

- Computational Modeling : Molecular docking clarifies binding mode discrepancies. A study showed that thienyl groups in 2-position improve fit into hydrophobic enzyme pockets .

- Meta-Analysis : Cross-reference data from multiple sources (e.g., Eur. J. Med. Chem., J. Med. Chem.) to identify consensus trends .

Advanced: What analytical challenges arise in quantifying trace impurities during synthesis?

Methodological Answer:

- HPLC-MS : Detects low-abundance byproducts (e.g., dehalogenated intermediates) with limits of detection (LOD) < 0.1% .

- NMR Signal Overlap : Use high-field instruments (≥500 MHz) and 2D techniques (e.g., HSQC) to resolve overlapping proton signals .

- Thermogravimetric Analysis (TGA) : Monitors thermal degradation impurities (e.g., solvent residues) during scale-up .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.